molecular formula C16H19N3O3S B7540591 [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea

[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea

Cat. No.: B7540591
M. Wt: 333.4 g/mol
InChI Key: DSLIAECHAPKMCF-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea is an organic compound characterized by the presence of a sulfonylamino group attached to a phenyl ring, which is further connected to a urea moiety

Properties

IUPAC Name

[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-8-11(2)15(12(3)9-10)23(21,22)19-14-6-4-13(5-7-14)18-16(17)20/h4-9,19H,1-3H3,(H3,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLIAECHAPKMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea typically involves the reaction of 4-aminophenylurea with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide
  • 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid

Uniqueness

Compared to similar compounds, [4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea is unique due to its specific structural features, such as the presence of both a sulfonylamino group and a urea moiety

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